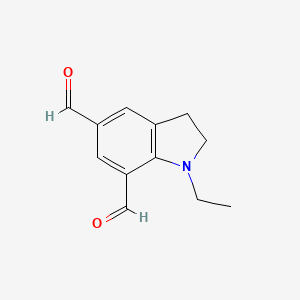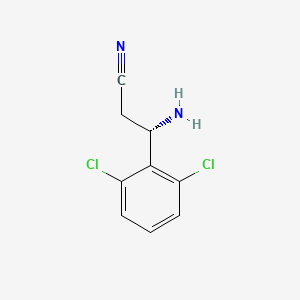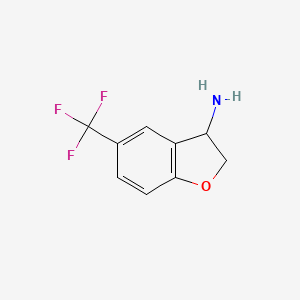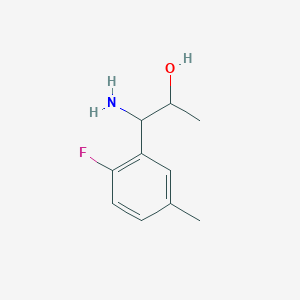
1-Ethylindoline-5,7-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylindoline-5,7-dicarbaldehyde is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound’s structure consists of an indoline core with ethyl and dicarbaldehyde functional groups at specific positions, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylindoline-5,7-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and formylation .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts and specific reaction conditions to maximize yield and purity. The use of environmentally benign solvents and reagents is also considered to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylindoline-5,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: 1-Ethylindoline-5,7-dicarboxylic acid.
Reduction: 1-Ethylindoline-5,7-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Ethylindoline-5,7-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Ethylindoline-5,7-dicarbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-Methylindoline-5,7-dicarbaldehyde
- 1-Propylindoline-5,7-dicarbaldehyde
- 1-Butylindoline-5,7-dicarbaldehyde
Comparison: 1-Ethylindoline-5,7-dicarbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-ethyl-2,3-dihydroindole-5,7-dicarbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-2-13-4-3-10-5-9(7-14)6-11(8-15)12(10)13/h5-8H,2-4H2,1H3 |
Clé InChI |
GNQXTFCARGANCB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2=C1C(=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)





![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)




